molecular formula C9H13NO2 B13180943 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane

7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane

Cat. No.: B13180943
M. Wt: 167.20 g/mol
InChI Key: GPSSXVKYDRMNJI-UHFFFAOYSA-N
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Description

7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[44]nonane is a spiro compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing heterocycle and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid . This reaction proceeds smoothly under mild conditions to yield the desired spiro compound in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the gold-catalyzed cyclization process suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spiro junction or the alkyne moiety.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.

    Materials Science: Its spiro structure can be utilized in the development of novel materials with specific mechanical or electronic properties.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its spiro and alkyne moieties. These interactions can modulate biological pathways or catalytic processes. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or coordination with metals in catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its combination of a spiro junction with a nitrogen-containing heterocycle and a dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

7-prop-2-ynyl-1,4-dioxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C9H13NO2/c1-2-4-10-5-3-9(8-10)11-6-7-12-9/h1H,3-8H2

InChI Key

GPSSXVKYDRMNJI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC2(C1)OCCO2

Origin of Product

United States

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